molecular formula C23H22N2O2S B2858666 3-phenyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 1005305-79-2

3-phenyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No. B2858666
CAS RN: 1005305-79-2
M. Wt: 390.5
InChI Key: SDRPGROJRIQKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that might belong to the class of compounds known as fentanyl analogs . Fentanyl and its analogs are synthetic opioids, which have been developed for medical use and have also been sold as designer drugs .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader category of chemicals studied for their complex synthesis processes and structural properties. For example, the synthesis and crystal structure of related compounds have been explored to understand their molecular configurations and potential interactions. These studies involve detailed analyses using various spectroscopic techniques and X-ray diffraction to confirm molecular structures (Bai et al., 2012). Additionally, research into the facile synthesis of tetrahydropyrimido quinoline derivatives highlights the reactivity of similar compounds and their antimicrobial activity, demonstrating the potential for pharmaceutical applications (Y. M. Elkholy & M. A. Morsy, 2006).

Biological Activity

Several studies have been conducted on compounds within the same chemical family to assess their biological and pharmacological activities. This includes investigations into their antimicrobial, anti-inflammatory, and cytotoxic effects. For instance, derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with antimicrobial action (A. Zablotskaya et al., 2013). Another study focused on the anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, revealing their potent antiproliferative activity against various human cancer cell lines (S. M. El Rayes et al., 2019).

Chemical Behavior and Applications

Research has also delved into the chemical behavior and potential applications of these compounds, including their use in the synthesis of other chemical entities and their role as intermediates in pharmaceutical development. The study of the asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes, for example, highlights the methodological advancements in synthesizing optically active tetrahydroisoquinolines, which are crucial for the development of pharmaceutical drugs (Atsuhiro Iimuro et al., 2013).

Safety and Hazards

Fentanyl and its analogs are potent opioids and can be hazardous. They have a high potential for addiction and can cause severe adverse effects, including coma and death . If this compound is a fentanyl analog, it would likely have similar hazards.

properties

IUPAC Name

3-phenyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-22(13-10-17-6-2-1-3-7-17)24-19-11-12-20-18(16-19)8-4-14-25(20)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPGROJRIQKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.